Phenalene
Overview
Description
Phenalene, also known as 1H-phenalene, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₃H₁₀. It is composed of three fused benzene rings, forming a unique tricyclic structure. This compound is an atmospheric pollutant formed during the incomplete combustion of fossil fuels . It is also a key building block in the synthesis of various organic compounds and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenalene can be synthesized through several methods. One common approach involves the reaction of the 1-naphthyl radical with methylacetylene or allene under high-temperature conditions. This reaction proceeds via the Hydrogen-Abstraction/aCetylene-Addition (HACA) mechanism, which is fundamental in the formation of polycyclic aromatic hydrocarbons .
Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of organic materials, such as coal tar or petroleum. The process includes the thermal decomposition of these materials at high temperatures, followed by the isolation and purification of this compound from the resulting mixture of polycyclic aromatic hydrocarbons .
Chemical Reactions Analysis
Types of Reactions: Phenalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenalenone, a compound with a ketone functional group.
Reduction: Reduction of this compound can yield dihydrothis compound, where the aromaticity of one of the rings is lost.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the this compound ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Phenalenone
Reduction: Dihydrothis compound
Substitution: Nitro-phenalene, sulfo-phenalene
Scientific Research Applications
Phenalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenalene and its derivatives varies depending on the specific application. For instance, in antimicrobial photodynamic therapy, this compound derivatives act as photosensitizers. Upon light activation, they generate reactive oxygen species that damage microbial cells by disrupting their membranes and interfering with their metabolic processes . In organic electronics, this compound’s conjugated system facilitates charge transport, making it useful in semiconductors and photovoltaic devices .
Comparison with Similar Compounds
Naphthalene: A bicyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: A tricyclic aromatic hydrocarbon with three linearly fused benzene rings.
Phenanthrene: A tricyclic aromatic hydrocarbon with three angularly fused benzene rings.
Phenalene’s unique structure makes it a valuable compound in various fields of research and industry, distinguishing it from other polycyclic aromatic hydrocarbons.
Properties
IUPAC Name |
1H-phenalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOIMJURHQYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075369 | |
Record name | 1H-Phenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203-80-5 | |
Record name | Phenalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Phenalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Phenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-PHENALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ27KZF2V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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